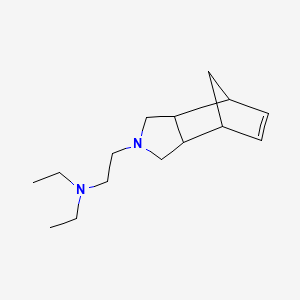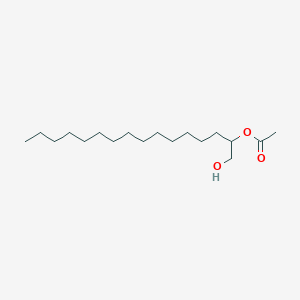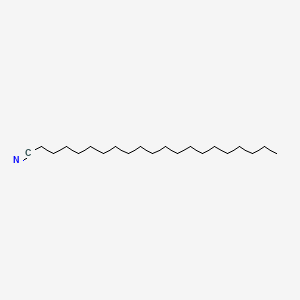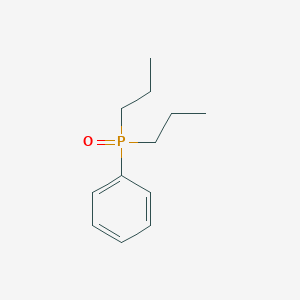
1,1'-Dimethyl-4,4'-bipyridin-1-ium difluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride is a chemical compound known for its unique structure and properties. It is a derivative of bipyridine, where the nitrogen atoms in the pyridine rings are methylated, and the compound is further complexed with fluoride ions. This compound is of interest due to its applications in various fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride typically involves the methylation of 4,4’-bipyridine followed by the introduction of fluoride ions. One common method involves the reaction of 4,4’-bipyridine with methyl iodide in the presence of a base such as potassium carbonate to form 1,1’-dimethyl-4,4’-bipyridinium iodide. This intermediate is then treated with a fluoride source, such as potassium fluoride, to replace the iodide ions with fluoride ions.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced to form radical cations, which have applications in electrochemistry.
Substitution: The fluoride ions can be substituted with other anions, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halide exchange reactions can be carried out using halide salts like sodium chloride or sodium bromide.
Major Products
Oxidation: Oxidized forms of the compound with different oxidation states.
Reduction: Radical cations and other reduced species.
Substitution: Halide-substituted derivatives of the compound.
科学研究应用
1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a redox-active compound in electrochemical studies.
Biology: The compound has been studied for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of advanced materials, such as conductive polymers and molecular electronics.
作用机制
The mechanism of action of 1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride involves its interaction with molecular targets and pathways in various systems. In electrochemical applications, the compound undergoes redox reactions, where it can accept and donate electrons. This property is exploited in the design of redox-active materials and devices. In biological systems, the compound can interact with cellular components, leading to changes in cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride: Similar structure but with chloride ions instead of fluoride.
1,1’-Dimethyl-4,4’-bipyridinium dibromide: Similar structure but with bromide ions instead of fluoride.
4,4’-Bipyridine: The parent compound without methylation or complexation with fluoride ions.
Uniqueness
1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride is unique due to the presence of fluoride ions, which impart distinct chemical and physical properties. The fluoride ions can influence the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
67291-29-6 |
|---|---|
分子式 |
C12H14F2N2 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;difluoride |
InChI |
InChI=1S/C12H14N2.2FH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
KEFBFCHEDQOPGP-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[F-].[F-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




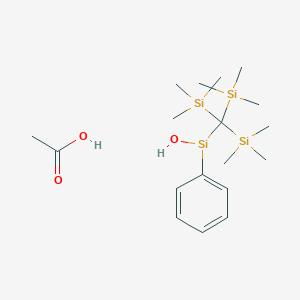
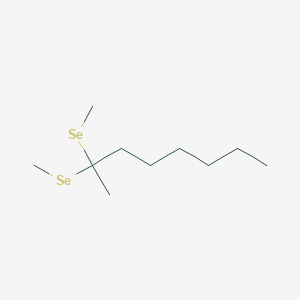
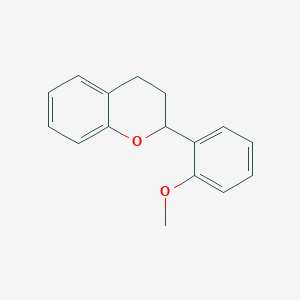
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)


